molecular formula C9H5BrN2O2S B13687601 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic Acid

2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic Acid

Cat. No.: B13687601
M. Wt: 285.12 g/mol
InChI Key: WVHVKRQNABCLPU-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a 6-bromopyridine substituent at the 3-position and a carboxylic acid group at the 4-position. The compound is of interest in medicinal chemistry for its scaffold, which is amenable to derivatization for drug discovery targeting enzymes or receptors requiring aromatic heterocyclic interactions .

Properties

Molecular Formula

C9H5BrN2O2S

Molecular Weight

285.12 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

WVHVKRQNABCLPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps like halogenation, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity/Properties Key Differences vs. Target Compound
This compound (Target) Thiazole 6-Bromopyridin-3-yl, -COOH Potential kinase inhibition (inferred) Reference compound
2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid Thiazole 5-Bromopyridin-3-yl, -COOH Not reported Bromine position (5 vs. 6 on pyridine) alters electronic distribution and steric effects.
2-(3-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester Thiazole 3-Bromophenyl, ethyl ester Preclinical antimicrobial screening Ester group reduces polarity; bromine on phenyl instead of pyridine.
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid Imidazothiazole 4-Bromophenyl, -COOH Supplier data (no activity reported) Fused imidazothiazole core increases rigidity and molecular weight.

Key Observations:

  • Core Heterocycle : Imidazothiazole derivatives (e.g., ) exhibit increased structural rigidity, which could improve target selectivity but may reduce solubility compared to simple thiazoles.
  • Functional Groups : Ethyl esters (e.g., ) improve lipophilicity and membrane permeability but require metabolic activation (hydrolysis to carboxylic acid) for activity.

Bioactivity and ADMET Profiles

Table 2: Comparative Bioactivity and ADMET Data (Inferred from Structural Analogues)

Compound Type Antimicrobial Activity Antioxidant Activity Predicted ADMET Properties
Pyridine-linked thiazoles Moderate (Gram-negative) High in DPPH assay Low BBB penetration due to -COOH; moderate hepatic metabolism.
Phenyl-linked thiazole esters Not tested Not tested Higher logP (ester group); potential CYP450 interactions.
Imidazothiazole derivatives No data No data High molecular weight may limit oral bioavailability.

Key Findings:

  • Antimicrobial Potential: Thiazole-carboxylic acid derivatives (e.g., ) show moderate antimicrobial activity against Gram-negative bacteria, likely due to their ability to disrupt membrane integrity or inhibit efflux pumps.
  • Antioxidant Capacity : The carboxylic acid group enhances radical scavenging in assays like DPPH, as seen in structurally related compounds .
  • ADMET : The target compound’s carboxylic acid group may limit blood-brain barrier penetration but improve renal excretion, reducing toxicity risks compared to ester derivatives .

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